molecular formula C21H15ClN2O4 B5412343 2-chloro-5-{3-methyl-5-oxo-4-[3-(2-propyn-1-yloxy)benzylidene]-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid

2-chloro-5-{3-methyl-5-oxo-4-[3-(2-propyn-1-yloxy)benzylidene]-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid

Cat. No.: B5412343
M. Wt: 394.8 g/mol
InChI Key: RARWNTFJZCRAOV-GZTJUZNOSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups, including a pyrazolone ring and a benzoic acid group. Pyrazolones are a class of compounds that have been studied for their diverse biological activities . The benzoic acid moiety is a common feature in many pharmaceuticals and is known for its antimicrobial properties.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrazolone ring, followed by the introduction of the benzoic acid group. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction .

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. For example, many drugs that contain a pyrazolone ring work by inhibiting the activity of certain enzymes .

Properties

IUPAC Name

2-chloro-5-[(4E)-3-methyl-5-oxo-4-[(3-prop-2-ynoxyphenyl)methylidene]pyrazol-1-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN2O4/c1-3-9-28-16-6-4-5-14(10-16)11-17-13(2)23-24(20(17)25)15-7-8-19(22)18(12-15)21(26)27/h1,4-8,10-12H,9H2,2H3,(H,26,27)/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RARWNTFJZCRAOV-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1=CC2=CC(=CC=C2)OCC#C)C3=CC(=C(C=C3)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1=NN(C(=O)/C1=C/C2=CC(=CC=C2)OCC#C)C3=CC(=C(C=C3)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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